(3-氨基苄)二乙胺

描述

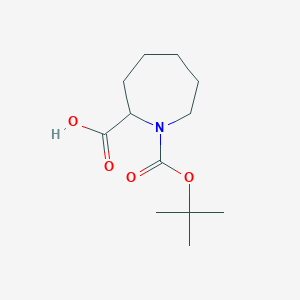

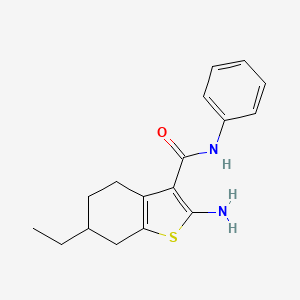

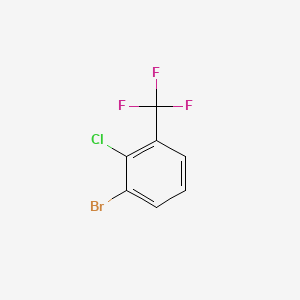

(3-Aminobenzyl)diethylamine is a compound that can be considered a derivative of diethylamine with an aminobenzyl group attached. This structure is relevant in the field of organic chemistry and medicinal chemistry due to its potential use in synthesizing bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of amines, including those related to (3-Aminobenzyl)diethylamine, can be achieved through various methods. One such method is the one-pot aminobenzylation of aldehydes with toluenes, which provides a pathway to synthesize 1,2-diarylethylamine derivatives. This process involves the combination of benzaldehydes, toluenes, sodium amide, and a cesium salt additive, yielding a diverse array of compounds with high efficiency . Additionally, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the versatility of diethylamine in creating complex molecules, which can further be transformed into various fused ring structures .

Molecular Structure Analysis

The molecular structure of (3-Aminobenzyl)diethylamine is characterized by the presence of an aminobenzyl group, which is a benzene ring attached to an amine (-NH2) group, and two ethyl groups attached to the nitrogen atom. This structure is significant as it can influence the reactivity and interaction of the molecule with other chemical entities. The presence of the benzene ring can facilitate cation-π interactions, which can be exploited in synthetic processes .

Chemical Reactions Analysis

(3-Aminobenzyl)diethylamine and its derivatives can participate in various chemical reactions. For instance, the aminobenzylation process mentioned earlier can lead to the formation of indoline derivatives through Buchwald–Hartwig amination, which is a reaction that forms carbon-nitrogen bonds . Furthermore, the deprotection of certain groups using diethylamine can yield free amino compounds, showcasing the role of diethylamine in modifying chemical structures . The use of diethylamine in combination with Dess–Martin periodinane as a catalyst-oxidant system also highlights its utility in synthesizing complex molecules like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Aminobenzyl)diethylamine derivatives are influenced by their molecular structure. The presence of the aminobenzyl group can affect the molecule's polarity, solubility, and ability to form hydrogen bonds. These properties are crucial when considering the compound's reactivity and potential applications in medicinal chemistry. For example, the synthesis of enantiopure syn-beta-amino alcohols involves the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, where the stereochemistry is controlled by the molecular structure of the starting materials . Additionally, the stability of metal ion complexes with benzyl derivatives of diethylenetriaminetetraacetic acids, which are structurally related to (3-Aminobenzyl)diethylamine, is important for applications in bioconjugation and labeling .

科学研究应用

色谱分析

- 色谱对映体分离中的结构和温度效应:该化合物用于高效液相色谱对映体分离,特别是在某些萘酚类似物的对映体分离中。该过程涉及使用手性固定相,并变化温度和流动相组成,其中(3-氨基苄)二乙胺是流动相的一部分(Sztojkov-Ivanov等,2005)。

医学成像和治疗

- 用于MRI和光动力疗法的双功能试剂:叶绿素-a的衍生物与(3-氨基苄)二乙胺结合用于双功能试剂的开发。这些试剂应用于磁共振成像(MRI)和光动力疗法用于癌症治疗,显示出增加的肿瘤清晰度和治疗效果(Li et al., 2005)。

胺类合成

- 醛与甲苯的氨基苄化反应:(3-氨基苄)二乙胺参与醛的一锅氨基苄化反应。该过程提供了快速获得多样的1,2-二芳基乙胺衍生物的途径,这些衍生物是生物活性天然产物和药物中的基本基团(Wang et al., 2018)。

生物化学和分子生物学

- 抗体的变构结合特性:研究探讨了单克隆抗体与(3-氨基苄)二乙胺的结合特性。这些研究对于理解抗体与各种配体之间的相互作用至关重要,这对免疫学和治疗药物开发具有重要意义(Blake et al., 2003)。

环境应用

- 铅离子的吸附剂:含有(3-氨基苄)二乙胺接枝到二氧化硅微球上的聚合物膜已被开发为有效的铅离子吸附剂。该应用展示了该化合物在环境清理和水处理技术中的潜力(Tang et al., 2014)。

蛋白质标记

- 用于治疗应用的蛋白质标记:含有(3-氨基苄)二乙胺的双功能配体已被合成并用于制备用于标记蛋白质的复合物。该过程对于开发用于治疗应用的放射标记抗体特别相关(Pillai et al., 1990)。

有机化合物的合成

- 有机合成中的烯胺:研究了(3-氨基苄)二乙胺衍生物在烯胺合成中的反应,烯胺作为各种有机化合物如吡啶并[1,2-a]嘧啶-4-酮的中间体(Yale, 1974)。

催化

- 受抑制的钯配合物活化:该化合物已在钯配合物的催化剂活化方面进行研究。涉及(3-氨基苄)二乙胺的分子内氢键显著影响了反应中的催化活性,如Suzuki-Miyaura交叉偶联(Chen et al., 2011)。

环境修复

- 去除水中重金属:经过改性的锯末经过(3-氨基苄基)二乙胺处理后,已被测试为从水中去除铬和砷的吸附剂。这表明其在解决水污染和环境修复方面具有潜力(Hao et al., 2014)。

有机金属化学

- 钯的功能化吲哚啉-3-基亚烯配合物:该化合物已被用于对钯配合物进行后配位修饰。这种应用在有机金属化学领域非常重要,这些配合物在各种催化过程中被使用(Bernhammer et al., 2014)。

安全和危害

属性

IUPAC Name |

3-(diethylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVXOXSRINSIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391771 | |

| Record name | (3-Aminobenzyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminobenzyl)diethylamine | |

CAS RN |

27958-97-0 | |

| Record name | (3-Aminobenzyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)